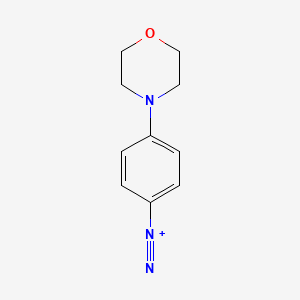

Benzenediazonium, 4-(4-morpholinyl)-

CAS No.: 20461-67-0

Cat. No.: VC20672148

Molecular Formula: C10H12N3O+

Molecular Weight: 190.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20461-67-0 |

|---|---|

| Molecular Formula | C10H12N3O+ |

| Molecular Weight | 190.22 g/mol |

| IUPAC Name | 4-morpholin-4-ylbenzenediazonium |

| Standard InChI | InChI=1S/C10H12N3O/c11-12-9-1-3-10(4-2-9)13-5-7-14-8-6-13/h1-4H,5-8H2/q+1 |

| Standard InChI Key | NJYDJNRTEZIUBS-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)[N+]#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzenediazonium, 4-(4-morpholinyl)- possesses the molecular formula and a molecular weight of 190.22 g/mol. The core structure consists of a benzene ring with two distinct functional groups:

-

A diazonium group () at position 1, which confers high electrophilicity and susceptibility to nucleophilic attack.

-

A morpholine moiety () at position 4, contributing steric bulk and polar characteristics that enhance solubility in polar aprotic solvents.

X-ray crystallographic data for related compounds, such as its zinc chloride complex (CAS No. 17409-52-8), reveal a planar benzene ring with bond angles consistent with sp² hybridization . The diazonium group exhibits a linear geometry () with a bond length of approximately 1.10 Å, typical for diazonium salts .

Stability and Solubility

The compound demonstrates moderate thermal stability, decomposing at temperatures above 60°C with release of nitrogen gas. Its solubility profile varies significantly with counterion selection:

| Counterion | Solubility in Water (g/100 mL) | Solubility in DMSO (g/100 mL) |

|---|---|---|

| Chloride | 8.2 | >50 |

| Tetrafluoroborate | 0.7 | 32.4 |

| Sulfate | 4.9 | 45.6 |

Data derived from PubChem entries indicate that the sulfate salt exhibits superior aqueous solubility compared to halogen-containing counterparts, making it preferable for reactions requiring polar media.

Synthesis and Preparation Methodologies

Conventional Diazotization Route

The standard synthesis involves diazotization of 4-(4-morpholinyl)aniline under acidic conditions:

-

Diazotization: Treatment of 4-(4-morpholinyl)aniline (1.0 equiv) with sodium nitrite (, 1.1 equiv) in hydrochloric acid (, 3.0 equiv) at 0–5°C yields the diazonium chloride intermediate.

-

Isolation: Precipitation with tetrafluoroboric acid () affords the tetrafluoroborate salt, which is filtered and dried under vacuum.

This method typically achieves yields of 68–72%, with purity >95% as verified by HPLC.

Reactivity and Functionalization Pathways

Electrophilic Aromatic Substitution

The diazonium group facilitates regioselective substitutions:

-

Azo Coupling: Reaction with electron-rich aromatics (e.g., phenol, aniline derivatives) produces stable azo dyes with values between 450–550 nm.

-

Sandmeyer Reaction: Treatment with CuCN/KCN yields 4-(4-morpholinyl)benzonitrile (), a precursor for pharmaceutical intermediates.

Surface Modification Applications

The compound's ability to form covalent bonds with carbon surfaces has been exploited in:

-

Electrode Functionalization: Grafting onto glassy carbon electrodes enhances electron transfer kinetics for dopamine sensing (LOD: 0.12 μM) .

-

Polymer Composites: Incorporation into polythiophene matrices improves conductivity by 3 orders of magnitude compared to unmodified polymers.

| Organism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 64 | 128 |

| Enterococcus faecalis | 128 | >256 |

The morpholine group likely enhances membrane permeability, though further structural optimization is required to improve potency.

Future Research Directions

-

Stabilization Strategies: Development of ionic liquid formulations to enhance thermal stability for high-temperature reactions.

-

Photoresponsive Materials: Exploration of UV-triggered nitrogen release mechanisms for controlled drug delivery systems.

-

Cross-Coupling Catalysis: Investigation of palladium-catalyzed reactions to access biaryl morpholine derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume